An In-depth Technical Guide to the Chemical Structure and Properties of Albicanol
An In-depth Technical Guide to the Chemical Structure and Properties of Albicanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antineoplastic, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of Albicanol. Detailed experimental protocols for its synthesis are outlined, and its known mechanism of action, particularly its role in modulating the TNF/NF-κB signaling pathway, is discussed and visualized. This document is intended to serve as a core resource for researchers engaged in the study and potential therapeutic application of this natural product.
Chemical Structure and Identification
Albicanol is a bicyclic sesquiterpenoid characterized by a drimane skeleton. Its chemical formula is C₁₅H₂₆O.[1]
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IUPAC Name: ((1S,4aS,8aR)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol[2]
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Molecular Weight: 222.37 g/mol [1]
The structure of Albicanol features a decahydronaphthalene ring system with a methylene group and a hydroxymethyl substituent. The stereochemistry of the molecule is a critical aspect of its identity and biological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Albicanol is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| XlogP3 | 4.1 | [2] |
| Boiling Point (estimated) | 299.34 °C at 760 mmHg | [2] |
| Water Solubility (estimated) | 7.289 mg/L at 25 °C | [2] |
| Appearance | Not explicitly stated, likely an oil or solid |
Spectroscopic Data
The structural elucidation of Albicanol is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C-NMR spectrum provides a fingerprint of the carbon skeleton of Albicanol. Key chemical shifts would include those for the three methyl carbons, the sp² hybridized carbons of the methylene group, the carbon bearing the hydroxyl group, and the various sp³ hybridized carbons of the fused ring system. A representative ¹³C NMR spectrum for (+)-Albicanol is available through various chemical databases and research publications.[1][3]
IR (Infrared) Spectroscopy
The IR spectrum of Albicanol is characterized by specific absorption bands that correspond to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3600-3200 (broad) | O-H stretch (alcohol) |
| ~3070 | =C-H stretch (alkene) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1050 | C-O stretch (primary alcohol) |
MS (Mass Spectrometry)
Mass spectrometry of Albicanol will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the drimane sesquiterpenoid structure, with losses of water (H₂O) and other small fragments. A GC-MS spectrum of Albicanol is available on PubChem.[1]
Experimental Protocols
Total Synthesis of (+)-Albicanol
Several total syntheses of (+)-Albicanol have been reported. A common strategy involves the use of a chiral starting material to establish the correct stereochemistry. One notable synthesis starts from the optically active bicyclic diol, (+)-1.[4]
A Representative Synthetic Scheme (Conceptual Outline):
The synthesis of (+)-Albicanol can be achieved from a suitable chiral precursor, such as an optically active bicyclic diol. The key steps often involve:
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Protection of one hydroxyl group: To selectively react the other hydroxyl group.
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Oxidation: Conversion of the unprotected hydroxyl group to a ketone.
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Introduction of the methylene group: This is a crucial step and can be achieved via a Wittig reaction or other olefination methods. A modified Wittig methylenation of a silyloxy ketone has been shown to be effective.[4]
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Deprotection: Removal of the protecting group to yield the target primary alcohol, (+)-Albicanol.
Note: For a detailed, step-by-step experimental protocol, it is essential to consult the primary literature, such as Toshima et al., Biosci. Biotechnol. Biochem., 65 (5), 1244-1247, 2001.
Biological Activity and Signaling Pathways
Albicanol has demonstrated a range of biological activities, with recent research highlighting its protective effects against cellular damage. It has been shown to antagonize mitochondrial damage, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis) by inhibiting the TNF/NF-κB signaling pathway in innate immunity.[5]
The TNF/NF-κB Signaling Pathway and the Role of Albicanol
The Tumor Necrosis Factor (TNF)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases.
Logical Flow of the Pathway:
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Stimulus: An external or internal stressor, such as Profenofos (PFF), can induce cellular damage.
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TNF-α Activation: This stress leads to the production and release of the pro-inflammatory cytokine TNF-α.
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Receptor Binding: TNF-α binds to its receptor (TNFR) on the cell surface.
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Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IKK complex.
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NF-κB Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.
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Nuclear Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus.
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Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, apoptosis, and necroptosis.
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Cellular Damage: The upregulation of these genes leads to mitochondrial damage, apoptosis, and necroptosis.
Inhibitory Action of Albicanol:
Albicanol intervenes in this pathway by inhibiting the activation of NF-κB. This inhibitory action prevents the downstream cascade of events, thereby protecting the cell from damage.
Visualization of the Signaling Pathway
The following diagram, generated using Graphviz, illustrates the TNF/NF-κB signaling pathway and the inhibitory point of Albicanol.
Figure 1: Simplified schematic of the TNF/NF-κB signaling pathway and the inhibitory action of Albicanol.
Conclusion
Albicanol is a promising natural product with a well-defined chemical structure and significant biological activities. This guide provides essential technical information for researchers, including its physicochemical properties, spectroscopic data, and a conceptual framework for its synthesis. The elucidation of its inhibitory effect on the TNF/NF-κB signaling pathway opens new avenues for its investigation as a potential therapeutic agent for diseases characterized by inflammation and cellular damage. Further research is warranted to explore its full therapeutic potential and to develop optimized synthetic routes for its production.
